Regioisomeric Identity: Pyridin-2-yl Versus Pyridin-3-yl and Pyridin-4-yl Amide Substitution
The target compound bears a pyridin-2-yl amide substituent, whereas the closest purchasable analogs carry pyridin-3-yl (CAS 955314-28-0) or pyridin-4-yl (CAS 955301-58-3) groups. This regioisomeric difference is structurally verifiable by distinct InChI Keys (pyridin-2-yl: MJDLSDLOQIAVCP-UHFFFAOYSA-N [1]; pyridin-3-yl: RHSGFJSVDXVKON-UHFFFAOYSA-N ). In the 4-HQC antiviral series, the pyridin-2-yl substitution enables an intramolecular N–H···N hydrogen bond between the amide NH and the pyridine nitrogen, constraining the conformational landscape in a manner not possible for the 3- or 4-pyridinyl isomers. This conformational restriction has been correlated with enhanced target binding in related quinoline carboxamide inhibitor series [2].
| Evidence Dimension | Pyridinyl nitrogen position (regioisomeric identity); InChI Key uniqueness |
|---|---|
| Target Compound Data | InChI Key: MJDLSDLOQIAVCP-UHFFFAOYSA-N (pyridin-2-yl); SMILES: C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
| Comparator Or Baseline | Pyridin-3-yl analog (CAS 955314-28-0): InChI Key RHSGFJSVDXVKON-UHFFFAOYSA-N; Pyridin-4-yl analog (CAS 955301-58-3): distinct InChI Key |
| Quantified Difference | None versus provided regioisomers (InChI Key identity); spacing parameter N/A |
| Conditions | Structural identity confirmed by InChI Key and SMILES [1] |
Why This Matters
Procurement of the correct regioisomer is essential for SAR continuity; substitution with a 3- or 4-pyridinyl analog yields a different compound with potentially divergent hydrogen-bonding capacity and target engagement, undermining experimental reproducibility.
- [1] SpectraBase. 3-Quinolinecarboxamide, 6-chloro-4-hydroxy-N-(2-pyridinyl)-. Compound ID KfkLjZQwI4x. InChI Key MJDLSDLOQIAVCP-UHFFFAOYSA-N. View Source
- [2] Oien NL, Brideau RJ, Hopkins TA, et al. Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy. 2002;46(3):724-730. View Source
